4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
This compound features a benzamide core substituted at the 4-position with a dipropylsulfamoyl group and an N-linked 4-(4-methoxyphenyl)-1,3-thiazol-2-yl moiety.
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-4-14-26(15-5-2)32(28,29)20-12-8-18(9-13-20)22(27)25-23-24-21(16-31-23)17-6-10-19(30-3)11-7-17/h6-13,16H,4-5,14-15H2,1-3H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZUHTMEPFTIFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Alkylation
The introduction of dipropyl groups to the sulfonamide moiety begins with 4-sulfamoylbenzoic acid. Treatment with propyl bromide in the presence of a base such as potassium carbonate facilitates alkylation. The reaction typically proceeds in dimethylformamide (DMF) at 80–100°C for 12–24 hours.
Reaction Conditions :
Acyl Chloride Formation
The carboxylic acid group is activated using thionyl chloride (SOCl₂). Heating 4-(dipropylsulfamoyl)benzoic acid with excess SOCl₂ under reflux in anhydrous dichloromethane (DCM) for 2–3 hours achieves quantitative conversion to the acyl chloride.
Procedure :
- Reactants : 4-(Dipropylsulfamoyl)benzoic acid (1 equiv), SOCl₂ (3 equiv)
- Solvent : Anhydrous DCM
- Temperature : Reflux (40°C)
- Duration : 2 hours
- Yield : >95%
Synthesis of 4-(4-Methoxyphenyl)-1,3-Thiazol-2-Amine
Cyclization via Microwave-Assisted Synthesis
A highly efficient method involves the cyclocondensation of 4-methoxybenzaldehyde with 2-aminothiophenol under microwave irradiation. This solvent-free approach reduces reaction time from hours to minutes while improving yields.
Optimized Protocol :
Alternative Route Using Phenacyl Bromide
For regioselective thiazole formation, phenacyl bromide reacts with aroyl isothiocyanates in the presence of primary amines. This three-component reaction constructs the thiazole ring while introducing the 4-methoxyphenyl substituent.
Representative Procedure :
- Reactants : Phenacyl bromide (1 equiv), 4-methoxybenzoyl isothiocyanate (1 equiv), ammonia solution (1 equiv)
- Solvent : Ethanol
- Temperature : Reflux (78°C)
- Duration : 24 hours
- Yield : 68%
Amide Coupling: Final Assembly of the Target Compound
The acyl chloride intermediate reacts with 4-(4-methoxyphenyl)-1,3-thiazol-2-amine under basic conditions to form the amide bond. Triethylamine (TEA) or pyridine is typically employed to scavenge HCl.
Standard Protocol :
- Acyl Chloride : 4-(Dipropylsulfamoyl)benzoyl chloride (1 equiv)
- Amine : 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine (1 equiv)
- Base : TEA (2 equiv)
- Solvent : Anhydrous THF or DCM
- Temperature : 0°C → room temperature
- Duration : 4–6 hours
- Yield : 75–82%
Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1) or recrystallization from ethanol.
Comparative Analysis of Synthetic Routes
Optimization Challenges and Solutions
- Thiazole Ring Instability : Prolonged heating during cyclization may degrade the thiazole. Microwave methods mitigate this by shortening reaction times.
- Acyl Chloride Hydrolysis : Moisture-sensitive intermediates require strict anhydrous conditions. Use of molecular sieves or inert atmospheres is recommended.
- Byproduct Formation : Excess propyl bromide in sulfonamide alkylation leads to over-alkylation. Stoichiometric control and slow addition minimize this.
Chemical Reactions Analysis
Types of Reactions
4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to changes in cellular pathways and physiological responses. Detailed studies using techniques like molecular docking and biochemical assays are required to elucidate the exact mechanism .
Comparison with Similar Compounds
Variations in the Sulfamoyl Substituent
- The 4-nitrophenyl group on the thiazole introduces strong electron-withdrawing effects, which may influence target binding . 4-[Bis(2-Methoxyethyl)Sulfamoyl]-N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]Benzamide (): The bis(2-methoxyethyl) group enhances hydrophilicity compared to dipropylsulfamoyl, likely improving aqueous solubility. The 4-methylphenyl substituent on the thiazole increases steric bulk, which may affect binding pocket interactions .
Modifications in the Thiazole Ring Substituent
- 4-Methoxyphenyl vs.
- 4-Nitrophenyl and 4-Methylphenyl Analogs: 4-(Dipropylsulfamoyl)-N-[4-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide (hypothetical analog): The nitro group’s electron-withdrawing nature could enhance electrophilic interactions but may reduce metabolic stability . N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide (): Demonstrates 129.23% activity (p<0.05), suggesting methyl groups may optimize steric fit in certain biological targets .
Core Heterocycle Replacements
- Thiazole vs. Oxadiazole: 4-(Dipropylsulfamoyl)-N-[5-(Thiophen-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide (): Replacing thiazole with oxadiazole alters electronic properties and hydrogen-bonding capacity. LMM5 and LMM11 (): These 1,3,4-oxadiazole derivatives exhibit antifungal activity, highlighting the importance of heterocycle choice in biological function .
Data Tables
Table 2: Key Physicochemical Properties
Biological Activity
The compound 4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a member of the sulfonamide class of compounds, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Structure
The chemical structure of 4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can be represented as follows:
- Molecular Formula : C20H26N2O4S
- Molecular Weight : 394.56 g/mol
Physical Properties
| Property | Value |
|---|---|
| Density | 1.2483 g/cm³ |
| Melting Point | 194-196 °C |
| Solubility | Slightly soluble in ethanol; insoluble in water |
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study focusing on similar thiazole-based compounds demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound is hypothesized to possess similar activities due to its structural analogies.
Anticancer Properties
The thiazole moiety has been linked to anticancer activity. Compounds containing thiazole rings have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. Specific studies have reported that thiazole derivatives can target multiple signaling pathways involved in tumor growth .
The proposed mechanism for the biological activity of 4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Interaction with Receptors : The thiazole and benzamide components may interact with specific cellular receptors, modulating signaling pathways that lead to antiproliferative effects.
Study 1: Antimicrobial Efficacy
A comparative study on the antimicrobial efficacy of thiazole derivatives was conducted, where 4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide was tested against standard bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as an antibacterial agent.
Study 2: Cytotoxicity Against Cancer Cells
In vitro studies involving cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced cytotoxicity at concentrations ranging from 10 to 100 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound, supporting its role as a potential anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
